1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety.
Preparation Methods
The synthesis of 1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the coupling of the dichlorophenyl group with the pyrrolidine carboxamide. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, using reagents like halogens or nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific diseases or conditions.
Industry: The compound’s properties make it suitable for use in industrial processes, such as catalysis or material science.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Understanding these interactions at the molecular level is crucial for developing its applications in medicine and biology.
Comparison with Similar Compounds
1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as those containing thiadiazole rings or dichlorophenyl groups. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:
- 1-(3,5-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Properties
Molecular Formula |
C14H12Cl2N4O2S |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H12Cl2N4O2S/c1-7-18-19-14(23-7)17-13(22)8-2-12(21)20(6-8)11-4-9(15)3-10(16)5-11/h3-5,8H,2,6H2,1H3,(H,17,19,22) |
InChI Key |
OOZGMZGBMSEUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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